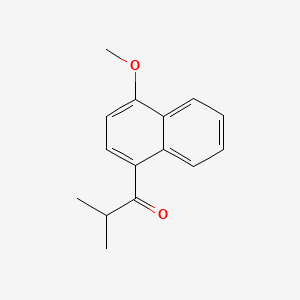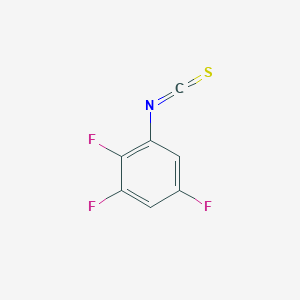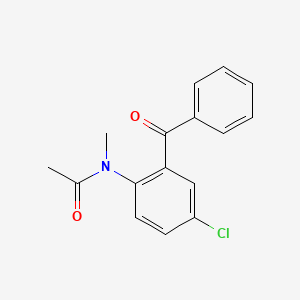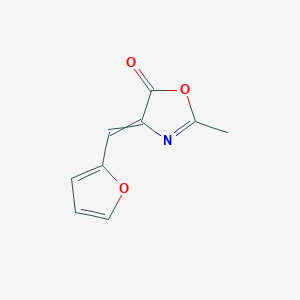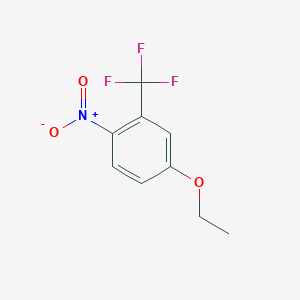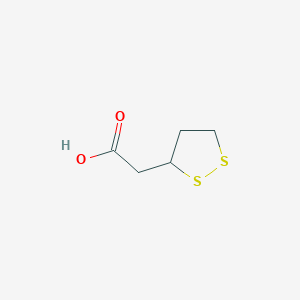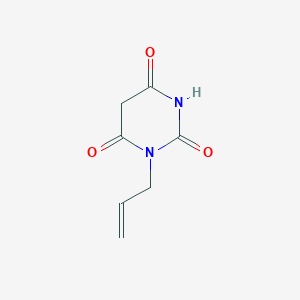
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-(2-propenyl)-2,4,6-pyrimidinetrione, is a heterocyclic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of various drugs and other compounds, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Derivatives: Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, such as barbituric acid, have been synthesized and studied for their reactivity. These derivatives can undergo reactions with various aldehydes, diketones, and heterocyclic aldehydes to form different products, demonstrating the compound's versatility in organic synthesis (Yurtaeva & Tyrkov, 2016).
Molecular Modeling and Drug Design
- Molecular Docking Studies: Research involving molecular docking and dynamic studies on derivatives of pyrimidine-2,4,6-trione has suggested potential applications in anticancer drug development. These studies indicate that certain stereoisomers of the compound could act as DNA intercalators, qualifying them as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).
Antimicrobial Activity
- Synthesis of Antimicrobial Derivatives: Some derivatives of pyrimidine-2,4,6-trione have been synthesized and evaluated for their antibacterial activity. Compounds like 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione have shown moderate activity against various microorganisms, indicating their potential in antimicrobial drug development (S. Vijaya Laxmi et al., 2012).
Chemical Structure Analysis
- NMR and X-ray Structural Characterization: The compound and its derivatives have been extensively characterized using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These studies provide valuable insights into the molecular structure and stability of various isomers, essential for understanding the compound's chemical behavior and potential applications (A. Barakat et al., 2015).
Novel Synthesis Methods
- One-Pot Synthesis Techniques: Researchers have developed efficient one-pot synthesis methods for creating diverse derivatives of pyrimidine-2,4,6-trione. These methods offer advantages such as high yields, short reaction times, and diastereoselectivity, making them valuable for pharmaceutical and industrial applications (G. Brahmachari & Nayana Nayek, 2017).
Propriétés
IUPAC Name |
1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPHLUYAHCAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290707 | |
| Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
3685-62-9 | |
| Record name | NSC70457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



